![molecular formula C22H24BrN5O B6505049 2-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide CAS No. 923258-30-4](/img/structure/B6505049.png)

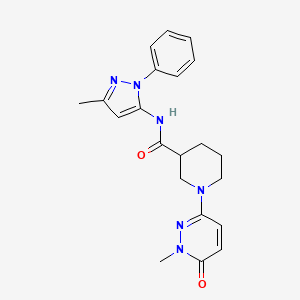

2-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide”, there are related compounds that have been synthesized. For example, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .科学的研究の応用

Medicinal Chemistry and Drug Design

- Hindered Amine Motifs : The bromo substitution in this compound provides a chemically differentiated building block for organic synthesis and drug design. Researchers can explore its use in constructing drug candidates containing hindered amine motifs .

Cancer Research and Targeted Therapies

- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : Investigate its potential as a PTP1B inhibitor. PTP1B plays a crucial role in regulating insulin signaling and has implications in diabetes and cancer. By targeting PTP1B, this compound may contribute to novel therapies .

Organic Synthesis and Functional Group Transformations

- Suzuki-Miyaura Reaction : Employ it as a reactant for the preparation of (aryl)oxadiazolobenzoxazinones via Suzuki-Miyaura coupling. This reaction allows for the construction of complex heterocyclic structures .

- C-H and C-N Bond Activation : Explore its reactivity in copper-catalyzed oxidative amination of benzoxazoles and related azoles. This transformation can lead to diverse functionalized compounds .

Chemical Biology and Mechanistic Studies

- Benzylic Position Reactivity : Given its benzylic bromine, consider mechanistic studies involving SN1 pathways and resonance-stabilized carbocations. Understanding its reactivity can inform broader synthetic strategies .

Materials Science and Surface Modification

- Functionalization of Surfaces : Investigate its potential for modifying surfaces, such as electrodes or nanoparticles. The bromo group could serve as a reactive handle for further functionalization .

Pharmacokinetics and Metabolism Studies

- Metabolic Stability Assessment : Evaluate its stability in biological systems. Understanding its metabolism and potential bioactivation is crucial for drug development .

作用機序

Target of Action

Similar compounds have been known to catalyze the condensation reaction of fatty acid synthesis .

Mode of Action

The chemical structure of the compound, "o=c (n)c (c (n)=c1)=cc=c1br" , suggests that it might interact with its targets through the bromine atom and the diethylamino group.

Biochemical Pathways

Based on the target of action, it can be inferred that the compound might be involved in the fatty acid synthesis pathway .

Result of Action

Based on the target of action, it can be inferred that the compound might result in the addition of two carbons from malonyl-acp to an acyl acceptor in the fatty acid synthesis pathway .

特性

IUPAC Name |

2-bromo-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrN5O/c1-4-28(5-2)20-14-15(3)24-22(27-20)26-17-12-10-16(11-13-17)25-21(29)18-8-6-7-9-19(18)23/h6-14H,4-5H2,1-3H3,(H,25,29)(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOGGYSSCWMPAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide](/img/structure/B6504974.png)

![3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea](/img/structure/B6504977.png)

![1-(4-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B6504979.png)

![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea](/img/structure/B6504984.png)

![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B6504998.png)

![3-chloro-4-fluoro-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B6505006.png)

![N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide](/img/structure/B6505013.png)

![N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6505021.png)

![3-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B6505026.png)

![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B6505035.png)

![3-cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B6505038.png)

![N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide](/img/structure/B6505043.png)

![3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea](/img/structure/B6505047.png)